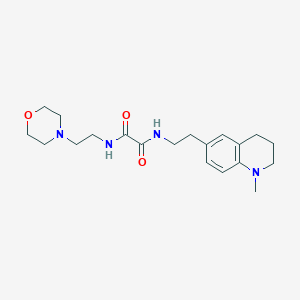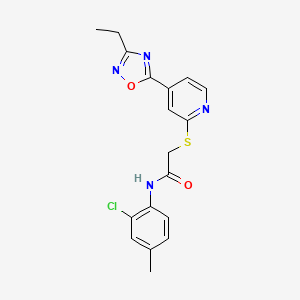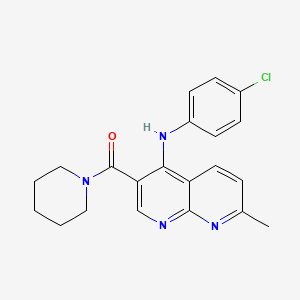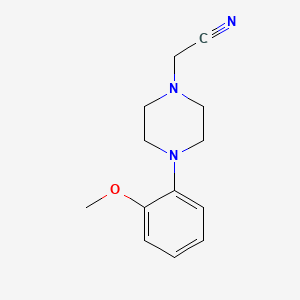
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O3 and its molecular weight is 374.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Orexin Receptor Antagonism and Sleep Modulation
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide, due to its structural similarities with tetrahydroquinoline derivatives, may play a role in modulating sleep through orexin receptor antagonism. Orexins, neuropeptides produced by the hypothalamus, have a significant impact on wakefulness and sleep regulation. Selective blockade of orexin receptors, particularly OX2R, has been shown to induce and prolong sleep, suggesting a potential application of similar compounds in treating sleep disorders (Dugovic et al., 2009).
Dopamine Agonist Properties
Tetrahydroquinoline derivatives exhibit dopamine agonist properties, suggesting their potential utility in neurological disorders. The modulation of dopamine levels through selective agonism can have implications for diseases such as Parkinson's and depression. The synthesis and examination of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have shown dopamine-like activity, underscoring the importance of the tetrahydroquinoline scaffold in neurological research and therapy (Jacob et al., 1981).
Anticancer Activity
Compounds containing the tetrahydroquinoline framework have been explored for their anticancer potential. Novel α-aminophosphonate derivatives with a 2-oxoquinoline structure have demonstrated moderate to high levels of antitumor activities against various cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer agents, with specific mechanisms including cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).
ERK2 Inhibition and Cytotoxicity
The synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones targeting extracellular signal-regulated kinases (ERK1/2) has revealed considerable antineoplastic activity. These compounds, by inhibiting ERK2, have shown promise as chemotherapeutic agents with broad-spectrum anti-tumor activity, further emphasizing the therapeutic relevance of the tetrahydroquinoline class in cancer treatment (Aly et al., 2018).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-23-9-2-3-17-15-16(4-5-18(17)23)6-7-21-19(25)20(26)22-8-10-24-11-13-27-14-12-24/h4-5,15H,2-3,6-14H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTCQZQGCXRSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)


![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2669383.png)
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2669386.png)
![1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2669387.png)




![6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2669394.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2669395.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2669397.png)
![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2669399.png)
